(4E)-2-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-4H-chromen-6-ol
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Overview
Description
(4E)-2-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-4H-chromen-6-ol is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-4H-chromen-6-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the desired chromene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-4H-chromen-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
(4E)-2-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-4H-chromen-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-2-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-4H-chromen-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with a similar chromene backbone.
Uniqueness
(4E)-2-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-4H-chromen-6-ol is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C23H16F3NO3 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]iminochromen-6-ol |
InChI |
InChI=1S/C23H16F3NO3/c1-29-18-8-5-14(6-9-18)22-13-20(19-12-17(28)7-10-21(19)30-22)27-16-4-2-3-15(11-16)23(24,25)26/h2-13,28H,1H3 |
InChI Key |
URVBKEPVDHABLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=CC=CC(=C3)C(F)(F)F)C4=C(O2)C=CC(=C4)O |
Origin of Product |
United States |
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